N1-(5'-Phospho-alpha-ribosyl)-5-methoxybenzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of Phosporic Acid Mono-[3,4-Dihydroxy-5-(5-Methoxy-Benzoimidazol-1-Yl)-Tetrahydro-Furan-2-Ylmethyl] Ester involves the synthesis of the benzimidazole ribonucleoside followed by phosphorylation. The synthetic route typically includes:
Synthesis of Benzimidazole Ribonucleoside: This step involves the condensation of 5-methoxybenzimidazole with a ribose derivative under acidic conditions.
Chemical Reactions Analysis
Phosporic Acid Mono-[3,4-Dihydroxy-5-(5-Methoxy-Benzoimidazol-1-Yl)-Tetrahydro-Furan-2-Ylmethyl] Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
Scientific Research Applications
Phosporic Acid Mono-[3,4-Dihydroxy-5-(5-Methoxy-Benzoimidazol-1-Yl)-Tetrahydro-Furan-2-Ylmethyl] Ester has several scientific research applications:
Chemistry: It is used as a model compound in studies of nucleoside and nucleotide chemistry.
Biology: The compound is studied for its role in cellular processes involving nucleotides and nucleosides.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific enzymes or pathways in diseases.
Mechanism of Action
The mechanism of action of Phosporic Acid Mono-[3,4-Dihydroxy-5-(5-Methoxy-Benzoimidazol-1-Yl)-Tetrahydro-Furan-2-Ylmethyl] Ester involves its interaction with specific molecular targets. One known target is the enzyme nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase, which plays a role in the biosynthesis of nucleotides . The compound binds to the active site of the enzyme, inhibiting its activity and affecting nucleotide metabolism .
Comparison with Similar Compounds
Phosporic Acid Mono-[3,4-Dihydroxy-5-(5-Methoxy-Benzoimidazol-1-Yl)-Tetrahydro-Furan-2-Ylmethyl] Ester is unique due to its specific structure and functional groups. Similar compounds include:
Benzimidazole Ribonucleosides: These compounds share the benzimidazole and ribose moieties but differ in their substituents and functional groups.
Phosphorylated Nucleosides: These compounds have similar phosphate groups linked to nucleosides but may have different base structures or sugar moieties.
Phosporic Acid Mono-[3,4-Dihydroxy-5-(5-Methoxy-Benzoimidazol-1-Yl)-Tetrahydro-Furan-2-Ylmethyl] Ester stands out due to its specific methoxy and dihydroxy substituents, which confer unique chemical properties and biological activities .
Properties
Molecular Formula |
C13H17N2O8P |
---|---|
Molecular Weight |
360.26 g/mol |
IUPAC Name |
[(2R,3S,4R,5S)-3,4-dihydroxy-5-(5-methoxybenzimidazol-1-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C13H17N2O8P/c1-21-7-2-3-9-8(4-7)14-6-15(9)13-12(17)11(16)10(23-13)5-22-24(18,19)20/h2-4,6,10-13,16-17H,5H2,1H3,(H2,18,19,20)/t10-,11-,12-,13+/m1/s1 |
InChI Key |
VYUPJUKSTVHSQI-LPWJVIDDSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.